An In-depth Technical Guide to (S)-1-Amino-3-chloro-2-propanol hydrochloride
An In-depth Technical Guide to (S)-1-Amino-3-chloro-2-propanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Amino-3-chloro-2-propanol hydrochloride is a pivotal chiral building block in modern pharmaceutical synthesis. Its stereospecific structure is integral to the creation of complex active pharmaceutical ingredients (APIs), most notably the oxazolidinone antibiotic, linezolid. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of (S)-1-Amino-3-chloro-2-propanol hydrochloride. It details a common synthetic route with an experimental protocol and outlines its critical role in the synthesis of linezolid through a process workflow. The information presented is intended to support researchers and professionals in drug discovery and development in understanding and utilizing this key intermediate.
Physicochemical Properties
(S)-1-Amino-3-chloro-2-propanol hydrochloride is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and modifies its solubility profile compared to the free base. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (S)-1-Amino-3-chloro-2-propanol hydrochloride
| Property | Value | Reference |
| Chemical Name | (2S)-1-Amino-3-chloro-2-propanol hydrochloride | |
| Synonyms | (-)-1-Amino-3-chloro-2-propanol hydrochloride | [1] |
| CAS Number | 34839-13-9 | [1] |
| Molecular Formula | C₃H₈ClNO · HCl | [1] |
| Molecular Weight | 146.02 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 160-164 °C | [1] |
| Solubility | Soluble in water. | [1] |
| Specific Rotation | [α]²⁰D = -22.3° | [1] |
| Mass Spectrometry | m/z 145 (M+H)⁺ | [1] |
| Purity | ≥98% | [1] |
| Storage | Store in a cool, dry place away from incompatible substances. | [1] |
Synthesis of (S)-1-Amino-3-chloro-2-propanol hydrochloride
A widely employed method for the synthesis of (S)-1-Amino-3-chloro-2-propanol hydrochloride is a one-pot reaction starting from (S)-epichlorohydrin and benzylamine. This method is advantageous as it avoids the need to isolate the intermediate and can produce the final product in high yield.[1]
Experimental Protocol: One-Pot Synthesis
This protocol is based on the method described in patent CN102952025B.[1]
Materials:
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(S)-epichlorohydrin
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Benzylamine
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Ethanol
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Concentrated Hydrochloric Acid
Procedure:
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In a reaction vessel, (S)-epichlorohydrin is reacted with benzylamine in ethanol at room temperature. This step forms the N-benzylated amino alcohol intermediate. The reaction progress can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]
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Once the initial reaction is complete, concentrated hydrochloric acid is added to the reaction mixture.[1]
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The mixture is then heated to reflux. This acidic condition facilitates the debenzylation (deprotection) of the amino group and the formation of the hydrochloride salt.[1]
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After the reaction is complete, the ethanol and other volatile components are removed by distillation under reduced pressure.[1]
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The resulting solid residue is (S)-1-Amino-3-chloro-2-propanol hydrochloride, which can be further purified if necessary.
Role in Pharmaceutical Synthesis: The Linezolid Pathway
(S)-1-Amino-3-chloro-2-propanol hydrochloride is a crucial intermediate in the synthesis of linezolid, a significant antibiotic used to treat infections caused by multi-resistant bacteria.[1] The specific stereochemistry of the (S)-enantiomer is critical for the therapeutic efficacy of the final drug molecule. The synthesis of linezolid from this intermediate involves a series of chemical transformations to construct the oxazolidinone ring and append the necessary functional groups.
The following diagram illustrates a generalized workflow for the synthesis of Linezolid, highlighting the central role of (S)-1-Amino-3-chloro-2-propanol hydrochloride.
Safety and Handling
(S)-1-Amino-3-chloro-2-propanol hydrochloride is classified as a poisonous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Store the compound in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
(S)-1-Amino-3-chloro-2-propanol hydrochloride is a fundamentally important chiral intermediate in the pharmaceutical industry. Its well-defined stereochemistry and versatile reactivity make it an essential building block for the synthesis of life-saving drugs like linezolid. A thorough understanding of its properties, synthesis, and applications is crucial for researchers and professionals engaged in the development of new therapeutics. This guide provides a foundational understanding of these key aspects to aid in future research and development endeavors.
